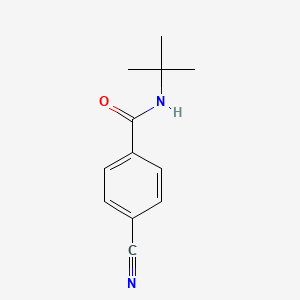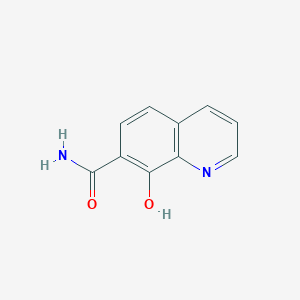
N-tert-butyl 4-cyanobenzamide
Descripción general
Descripción
N-tert-butyl 4-cyanobenzamide is an organic compound with the molecular formula C12H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and the benzene ring is substituted with a cyano group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-butyl 4-cyanobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Another method involves the Ritter reaction, where 4-cyanobenzonitrile reacts with tert-butyl alcohol in the presence of a strong acid like sulfuric acid. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl 4-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: 4-cyanobenzoic acid.
Reduction: N-tert-butyl-4-aminobenzamide.
Substitution: Various N-alkyl or N-aryl-4-cyanobenzamides.
Aplicaciones Científicas De Investigación
N-tert-butyl 4-cyanobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-tert-butyl 4-cyanobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano group can form hydrogen bonds with amino acid residues, while the tert-butyl group provides steric hindrance, enhancing the compound’s selectivity and potency .
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-butyl-4-aminobenzamide
- N-tert-butyl-4-methylbenzamide
- N-tert-butyl-4-chlorobenzamide
Uniqueness
N-tert-butyl 4-cyanobenzamide is unique due to the presence of both the cyano and tert-butyl groups, which confer distinct chemical reactivity and biological activity. The cyano group enhances its ability to participate in hydrogen bonding and electronic interactions, while the tert-butyl group provides steric bulk, influencing its overall molecular behavior .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
N-tert-butyl-4-cyanobenzamide |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15) |
Clave InChI |
BFLANRKCGYVMDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Thieno[2,3-b]pyridine-2-sulfonamide](/img/structure/B8597800.png)
![tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8597804.png)


![1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide](/img/structure/B8597821.png)

![(3-oxo-3,6,8,9-tetrahydro-1H-furo[3,4-f]isochromen-6-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8597836.png)

![4-[3-(4-Fluorophenyl)propyl]piperidine](/img/structure/B8597855.png)
![(7R)-2-Chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B8597858.png)




